![molecular formula C21H20BrN5 B2531045 3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866870-92-0](/img/structure/B2531045.png)

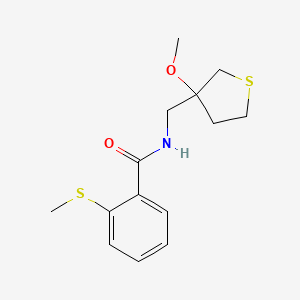

3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

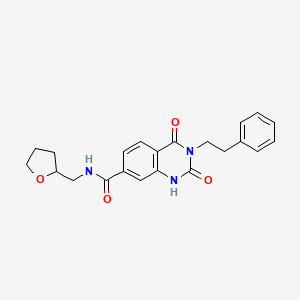

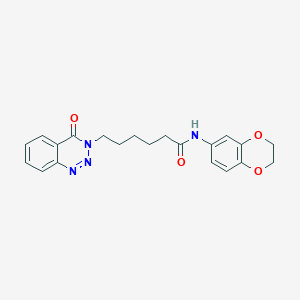

The compound "3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine" is a member of the triazoloquinazoline family, a group of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and pharmacological properties of closely related triazoloquinazoline derivatives.

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives typically involves the cyclization of a quinazolinone precursor with various one-carbon donors. For instance, the synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones starts with the cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one, which itself is synthesized from methyl anthranilate through an innovative route . Similarly, other papers describe the synthesis of related compounds through the cyclization of hydrazinoquinazolinone precursors with one-carbon donors, followed by various substitutions to achieve the desired triazoloquinazoline derivatives .

Molecular Structure Analysis

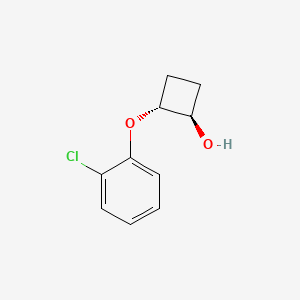

The molecular structure of triazoloquinazoline derivatives can be elucidated using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, the study of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involved obtaining a single-crystal via solution crystallization and performing crystallographic analysis. DFT calculations and conformational analysis confirmed the molecular structure, which was comparable to the X-ray diffraction results .

Chemical Reactions Analysis

The triazoloquinazoline derivatives undergo various chemical reactions, including cyclization and substitution, to achieve the final compounds with potential pharmacological activities. The synthesis often involves the reaction of hydrazinoquinazolinone with electrophiles or one-carbon donors, followed by condensation and cyclization steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazoline derivatives can be inferred from their molecular structure. The frontier molecular orbitals and molecular electrostatic potentials provide insights into the reactivity and interaction of these compounds with biological targets. These properties are crucial for understanding the pharmacological potential of the compounds .

Pharmacological Activity

Although the specific compound is not directly studied in the provided papers, the related triazoloquinazoline derivatives exhibit significant pharmacological activities, such as antihypertensive and H1-antihistaminic effects. For example, some compounds in the series were found to protect guinea pigs from histamine-induced bronchospasm, indicating their potential as H1-antihistaminic agents . The antihypertensive activity was evaluated using spontaneously hypertensive rats, with some derivatives showing activity surpassing that of the reference standard prazocin .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis of Heterocyclic Compounds

This category includes research on the synthesis of triazoloquinazoline derivatives. For instance, innovative routes have been developed for synthesizing a series of novel heterocyclic compounds, including triazoloquinazolines, which have shown significant biological activities. The synthesis techniques often involve cyclization reactions and have been optimized for better yields and properties (Alagarsamy et al., 2008), (Shikhaliev et al., 2005).

Antihistaminic Agents

Some derivatives have been evaluated for their antihistaminic activity, showing promise as new classes of H1-antihistaminic agents. These compounds were tested in vivo for their efficacy in protecting against histamine-induced bronchospasm, with some showing comparable or superior activity to standard drugs like chlorpheniramine maleate, but with reduced sedation effects, indicating their potential for further development as safer antihistamines (Alagarsamy et al., 2007).

Anticancer Activity

Research into the anticancer properties of triazoloquinazoline derivatives has led to the synthesis of compounds with significant cytotoxicity against various cancer cell lines. These findings suggest the potential of these derivatives in anticancer therapy, with some compounds exhibiting promising activity in preliminary screenings (Reddy et al., 2015).

Antimicrobial and Nematicidal Properties

Several studies have synthesized and evaluated triazoloquinazolinones and related compounds for their antimicrobial and nematicidal activities. These compounds have shown significant activity against a range of bacteria, fungi, and nematodes, highlighting their potential as new antimicrobial and nematicidal agents (Reddy et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities . Therefore, it can be inferred that the compound might target enzymes or proteins essential for the survival and replication of these pathogens.

Mode of Action

Based on the activities of similar compounds, it can be hypothesized that this compound interacts with its targets, leading to inhibition of essential biological processes, thereby exerting its antimicrobial, antitubercular, and anti-hiv effects .

Biochemical Pathways

Given its potential antimicrobial, antitubercular, and anti-hiv activities, it can be inferred that the compound likely interferes with the biochemical pathways essential for the survival and replication of these pathogens .

Result of Action

Based on the activities of similar compounds, it can be inferred that this compound likely inhibits the growth and replication of pathogens, thereby exerting its antimicrobial, antitubercular, and anti-hiv effects .

Zukünftige Richtungen

The future directions for research on “3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient and environmentally friendly synthetic protocols could be an important area of focus .

Eigenschaften

IUPAC Name |

3-(3-bromophenyl)-N-cyclohexyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN5/c22-15-8-6-7-14(13-15)19-21-24-20(23-16-9-2-1-3-10-16)17-11-4-5-12-18(17)27(21)26-25-19/h4-8,11-13,16H,1-3,9-10H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVRUBZQZLDRDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2530964.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide](/img/structure/B2530968.png)

![Piperidine, 4-[(2-thiazolyloxy)methyl]-](/img/structure/B2530974.png)

![N-(1,3-Benzodioxol-5-yl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2530976.png)

![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2530978.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2530979.png)

![4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2530981.png)